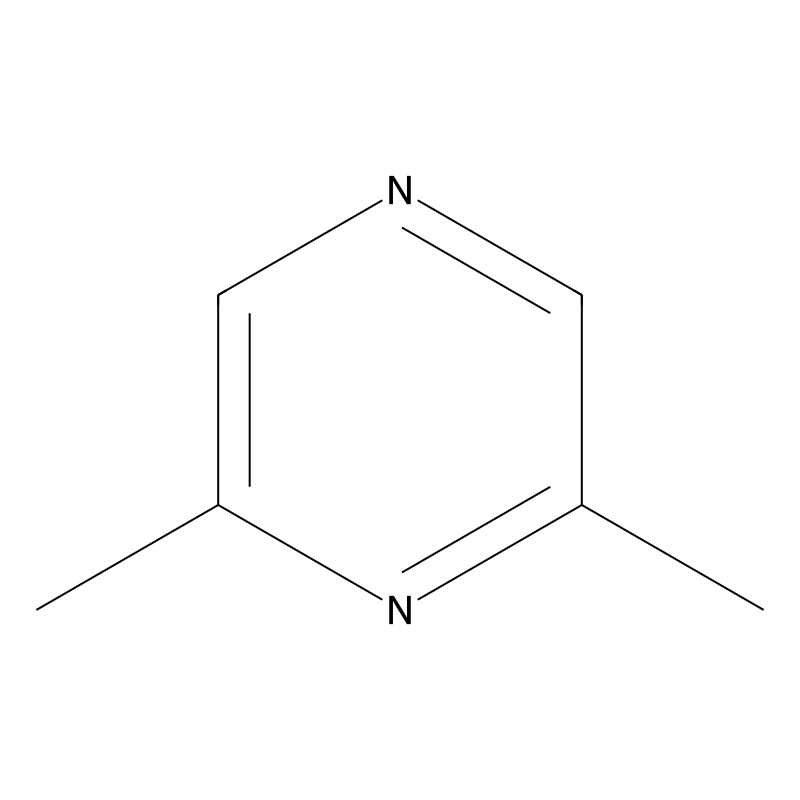

2,6-Dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavor Analysis:

- Natural Occurrence: 2,6-Dimethylpyrazine is found naturally in various foods like coffee, papaya, and roasted peanuts [].

- Flavor Characterization: Researchers use 2,6-dimethylpyrazine as a standard for identifying and characterizing the aroma profile of foods and beverages. Its presence contributes to the toasty, nutty, and roasted characteristics often associated with these products [].

- Investigating Formation Mechanisms: Studies explore the formation pathways of 2,6-dimethylpyrazine during food processing like roasting and fermentation. Understanding these mechanisms helps optimize the development of desirable flavors in food products [].

Biochemistry and Metabolism:

- Microbial Metabolite: Research has identified 2,6-dimethylpyrazine as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production []. Studying its production pathways can provide insights into the metabolic processes of these microorganisms.

Environmental Science:

- Monitoring Air Quality: 2,6-dimethylpyrazine is a potential marker for understanding air quality, particularly in areas with significant industrial activity or biomass burning [].

Other Potential Applications:

2,6-Dimethylpyrazine is an organic compound with the chemical formula . It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This compound is characterized by its nutty, cocoa, roasted, and meaty aroma, often described as having a musty or bready taste. It appears as a white or pale yellow solid and has a low odor threshold, making it a potent flavoring agent in various foods, including coffee, whiskey, and baked goods .

- Maillard Reaction: This reaction occurs during the cooking of foods, leading to the formation of various flavor compounds, including 2,6-dimethylpyrazine itself. This reaction is crucial in developing the aroma and flavor profiles of roasted foods .

- Strecker Degradation: This process involves the degradation of amino acids to form α-dicarbonyl compounds that can react with other compounds to produce pyrazines .

- Alkylation Reactions: The nitrogen atoms in the pyrazine ring can be alkylated under specific conditions to form substituted derivatives.

Research indicates that 2,6-dimethylpyrazine exhibits various biological activities. It has been reported to possess:

- Antioxidant Properties: The compound may contribute to antioxidant defense mechanisms in certain biological systems .

- Flavoring Agent: Due to its potent aroma and taste characteristics, it is widely used as a flavor additive in food products .

- Potential Toxicity: While it is generally recognized as safe when used in food applications, high concentrations can lead to acute toxicity in laboratory animals, with an oral LD50 value of approximately 880 mg/kg in rats .

Several methods are available for synthesizing 2,6-dimethylpyrazine:

- Condensation Reactions: It can be synthesized through the condensation of appropriate carbonyl compounds with hydrazine derivatives.

- Alkylation of Pyrazine: Starting from pyrazine itself, alkylation with methylating agents such as dimethyl sulfate can yield 2,6-dimethylpyrazine.

- Maillard Reaction: As mentioned earlier, this compound can also be formed naturally during the cooking process through complex reactions involving sugars and amino acids .

2,6-Dimethylpyrazine finds numerous applications across various industries:

- Food Industry: It is primarily used as a flavoring agent in products such as coffee, cereals, baked goods, and alcoholic beverages like whiskey .

- Fragrance Industry: Its unique aroma makes it suitable for use in perfumes and scented products.

- Tobacco Products: The compound is also utilized as an odorant in cigarettes and other tobacco products .

Several compounds share structural similarities with 2,6-dimethylpyrazine. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Methylpyrazine | C5H6N2 | Found in roasted sesame; lower aromatic intensity |

| 2,3-Dimethylpyrazine | C6H8N2 | Present in roasted sesame seeds; distinct aroma |

| 2,5-Dimethylpyrazine | C6H8N2 | Occurs naturally in asparagus and tea; used as a flavor additive |

| 2,3,5,6-Tetramethylpyrazine | C8H12N2 | Found in fermented cocoa beans; more complex structure |

Each of these compounds exhibits unique properties and applications that differentiate them from 2,6-dimethylpyrazine while sharing similar aromatic characteristics due to their pyrazine structure .

Natural Distribution in Food Systems and Plant Metabolites

2,6-Dimethylpyrazine (C₆H₈N₂) occurs naturally in a wide variety of food products and plant materials. This compound belongs to the class of alkylpyrazines, which are known for their low odor thresholds and significant contribution to the complex flavor profiles of numerous foods. The chemical structure of 2,6-dimethylpyrazine features a pyrazine ring with two methyl groups positioned at the 2 and 6 positions, making it distinct from its isomers such as 2,5-dimethylpyrazine and 2,3-dimethylpyrazine.

The natural distribution of 2,6-dimethylpyrazine spans across various food categories and plant-based products. It has been detected in significant amounts in thermally processed foods, particularly those that undergo roasting or fermentation processes. The compound is widely recognized for its contribution to the characteristic flavors of coffee, chocolate, and roasted nuts.

Table 1. Natural Occurrence of 2,6-Dimethylpyrazine in Various Food Products

The compound's sensory characteristics are particularly notable. With a detection threshold ranging from 400 to 1500 ppb, 2,6-dimethylpyrazine presents aroma characteristics described as musty, cocoa powdery, tobacco-like, earthy mushroom cap, potato-like, meaty, and reminiscent of roasted peanut shell and coffee. At a concentration of 5.0 ppm, its taste profile is characterized as musty, earthy, nutty, cocoa powdery, earthy coffee, yeasty, woody, and reminiscent of milk-roasted peanut.

Microbial Biosynthesis Pathways in Bacillus and Corynebacterium Strains

The biosynthesis of 2,6-dimethylpyrazine by microorganisms represents a significant avenue for its production, particularly through fermentation processes. Various bacterial strains, notably within the genera Bacillus and Corynebacterium, have demonstrated the capacity to biosynthesize this compound through metabolic pathways that often involve amino acid catabolism.

Bacillus subtilis as a Producer of 2,6-Dimethylpyrazine

Bacillus subtilis strains, particularly those isolated from traditional fermented foods like natto (fermented soybeans), have been identified as effective producers of various alkylpyrazines, including 2,6-dimethylpyrazine. The biosynthesis capabilities of these strains offer insights into natural mechanisms for pyrazine formation and potential applications in controlled production environments.

In a comprehensive screening study of B. subtilis cultures isolated from natto, researchers identified strains capable of producing several alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. Among the isolated strains, B. subtilis BcP4 emerged as the most efficient producer of 2,6-dimethylpyrazine, synthesizing it at a concentration of approximately 1900 µg/L. The second most productive strain was B. subtilis BcP1, which produced 2,6-dimethylpyrazine at a concentration of 1265.2 ± 121.2 µg/L.

Table 2. Production of 2,6-Dimethylpyrazine by Selected Bacillus subtilis Strains

| Strain | 2,6-Dimethylpyrazine Concentration (µg/L) | Additional Alkylpyrazines Produced | Total Alkylpyrazine Concentration (µg/L) |

|---|---|---|---|

| B. subtilis BcP4 | 1891.0 | 2-methylpyrazine (690 µg/L), 2,3-dimethylpyrazine (680 µg/L) | 3261.0 |

| B. subtilis BcP1 | 1265.2 ± 121.2 | Not specified | Not specified |

| B. subtilis BcP21* | Minimal 2,6-DMP production | 2,5-dimethylpyrazine (4.5 mg/L), 2,3,5-trimethylpyrazine (52.6 mg/L), 2,3,5,6-tetramethylpyrazine (501.1 mg/L) | 558 mg/L |

*Note: B. subtilis BcP21 primarily produced other alkylpyrazines rather than 2,6-dimethylpyrazine.

The ability of these bacterial strains to produce 2,6-dimethylpyrazine and other alkylpyrazines appears to be strain-specific, indicating genetic variations that influence the metabolic pathways involved in pyrazine biosynthesis. The study demonstrated that the production of alkylpyrazines by B. subtilis involves the conversion of precursors such as L-threonine and acetoin, which were added to the growth media.

Corynebacterium glutamicum and Pyrazine Production

Corynebacterium glutamicum, another industrially important bacterium, has also been implicated in the production of alkylpyrazines, including 2,6-dimethylpyrazine. In studies examining the effect of C. glutamicum fermentation on the volatile compounds in seasonings, 2,6-dimethylpyrazine was identified as one of the key flavoring compounds contributing to the overall sensory profile.

The fermentation process using C. glutamicum influences the production of various flavor compounds in soy protein isolate (SPI) enzymatic hydrolysate, resulting in seasonings with distinctive aromatic and roasted flavor notes. Using relative odor activity value (ROAV) analysis, researchers identified n-pentylpyrzine, 2,6-dimethylpyrazine, and tetramethylpyrazine as the key flavoring compounds in these fermented seasonings.

Role of Amino Acids and Sugar Precursors in Pyrazine Formation

The formation of 2,6-dimethylpyrazine occurs through several pathways, with the Maillard reaction being a predominant mechanism in food systems. This complex series of chemical reactions between amino acids and reducing sugars contributes significantly to the development of flavor and aroma compounds, including various pyrazines, during the thermal processing of foods.

Maillard Reaction Pathways

The Maillard reaction involves the condensation of carbonyl groups from reducing sugars with amino groups from amino acids, peptides, or proteins, followed by a series of rearrangements, fragmentations, and further reactions. In the context of pyrazine formation, specific amino acids and sugars serve as precursors that eventually lead to the formation of various alkylpyrazines, including 2,6-dimethylpyrazine.

Studies have shown that the structure of peptides plays a crucial role in determining the type and quantity of pyrazines formed during the Maillard reaction. When examining Maillard reaction models containing Arg/His-Lys dipeptides and glucose, researchers found that the position of amino acids within dipeptides significantly influenced pyrazine formation. For dipeptides with lysine at the C-terminus, the content of total pyrazines followed the order of Arg-Lys > His-Lys, whereas for dipeptides with N-terminal lysine, the order was Lys-His > Lys-Arg.

Role of Specific Amino Acids

L-threonine has been identified as a particularly important amino acid precursor in the biosynthesis of alkylpyrazines, including 2,6-dimethylpyrazine. Research on Bacillus subtilis has demonstrated that L-threonine serves as a substrate for the production of various alkylpyrazines.

In a study focusing on the synthesis mechanisms of alkylpyrazines, researchers found that Bacillus subtilis XZ1124 could produce 0.20 mM 2,5-dimethylpyrazine after consuming 26 mM L-threonine (with a carbon recovery rate of 1.5%), while only 0.01 mM was produced without L-threonine addition. Similarly, B. subtilis 168 produced 0.44 mM 2,5-dimethylpyrazine after consuming 37 mM L-threonine (carbon recovery rate of 2.3%), compared to only 0.03 mM when cultured in standard LB medium.

The enzymatic pathway involves L-threonine-3-dehydrogenase (TDH) as a key enzyme in the synthesis of alkylpyrazines. When the tdh gene was deleted in B. subtilis 168, the production of 2,5-dimethylpyrazine decreased significantly from 0.36 mM to 0.03 mM. Conversely, when the tdh gene was reintroduced into the tdh mutant strain on a plasmid under a constitutive promoter, the production increased dramatically to 4.40 mM.

Table 3. Effect of L-threonine and TDH on Dimethylpyrazine Production in B. subtilis

Although these studies focused primarily on 2,5-dimethylpyrazine, the mechanisms likely apply to the formation of other dimethylpyrazines, including 2,6-dimethylpyrazine, due to the structural similarities and common precursors involved in their biosynthesis.

Sugar Precursors and Reaction Conditions

The type of sugar precursor and the reaction conditions significantly influence the formation of pyrazines, including 2,6-dimethylpyrazine. In studies investigating the synthesis of pyrazines using sugars derived from tobacco cellulose (CDS), researchers found that these sugars can be used similar to high fructose corn syrup to prepare flavor compounds via Amadori and Maillard reactions.

Reaction temperature has been shown to have a substantial impact on pyrazine yield. A 50% decrease in pyrazine yield was observed when the reaction temperature was reduced from 120°C to 100°C, although the qualitative array of pyrazines remained largely unchanged.

When examining Maillard reaction models, researchers typically employ specific heating protocols, such as 140°C for 90 minutes, to provide suitable conditions for pyrazine formation. The pH of the reaction system also plays a crucial role, with weak alkaline conditions (pH 8.0) facilitating pyrazine formation, although the pH typically decreases rapidly (to pH 4-5) during the reaction due to acid formation.

Table 4. Effect of Reaction Conditions on Pyrazine Formation

The formation of 2,6-dimethylpyrazine through chemical synthesis has also been documented. One method involves the condensation of 1,2-diaminopropane, followed by column chromatography to separate 2,6-dimethylpyrazine from 2,5-dimethylpyrazine. This approach represents a controlled method for producing specific alkylpyrazines with desired structural characteristics.

Dehydrocyclization Reactions with Glycerol and 1,2-Propanediamine

The dehydrocyclization of glycerol and 1,2-propanediamine represents a cornerstone in 2,6-dimethylpyrazine synthesis. This route involves cyclocondensation of the diol and diamine precursors, followed by dehydrogenation to form the aromatic pyrazine ring. Studies demonstrate that glycerol, a renewable feedstock, undergoes sequential dehydration and cyclization steps in the presence of bifunctional catalysts. For instance, Krishna et al. reported that aqueous glycerol and 1,2-propanediamine react over CuCr₂O₄ catalysts at 250–300°C, yielding 2,6-dimethylpyrazine with 78% selectivity [1] [4]. The reaction proceeds via a six-membered cyclic transition state, where terminal hydroxyl groups of glycerol and amine groups of 1,2-propanediamine facilitate intramolecular hydrogen transfer [5].

A critical factor is the absence of Brønsted acid sites, which suppress undesired side reactions such as polymerization or acrolein formation [1]. Instead, Lewis acid-base pairs on the catalyst surface promote selective C–N bond formation. Computational studies corroborate that the energy barrier for 1,2-dehydration of glycerol (ΔG‡ ≈ 93.7 kJ/mol) is significantly lower than alternative pathways, favoring the formation of intermediates like hydroxyacetone [5]. This aligns with experimental observations where 2,6-dimethylpyrazine selectivity correlates strongly with the catalyst’s metal surface area rather than total acidity [1] [4].

Catalytic Systems: CuCr₂O₄ and Sol-Gel Derived Catalysts

Copper-chromium oxide (CuCr₂O₄) catalysts dominate 2,6-dimethylpyrazine synthesis due to their redox activity and tailored acid-base properties. The spinel structure of CuCr₂O₄ provides isolated Cu⁺ and Cr³⁺ sites, which synergistically activate both glycerol and 1,2-propanediamine. Naveen et al. demonstrated that Cu⁰ nanoparticles dispersed on CuCr₂O₄ enhance dehydrogenation kinetics, achieving a turnover frequency (TOF) of 0.45 s⁻¹ at 280°C [4]. The catalyst’s performance is further optimized by sol-gel synthesis, which ensures high surface area (up to 150 m²/g) and uniform metal dispersion [1].

Comparative studies of MxOy–MCr₂O₄ (M = Mg, Fe, Co, Ni, Cu, Zn) reveal that Cu-based systems exhibit superior activity. For example, CuCr₂O₄ achieves 82% 2,6-dimethylpyrazine yield at 260°C, whereas ZnCr₂O₄ under identical conditions yields only 54% [4]. This disparity stems from Cu’s ability to stabilize reactive intermediates via π-backbonding, as evidenced by in situ FT-IR studies showing adsorbed enolate species on Cu sites [1]. Additionally, Zn-Cr-O catalysts, though less active for 2,6-dimethylpyrazine, excel in producing 2-methylpyrazine from crude glycerol, highlighting the impact of metal selection on product distribution [2] [7].

Recent advances in sol-gel-derived catalysts emphasize the role of precursor chemistry. For instance, catalysts prepared from metal nitrates and citric acid exhibit stronger metal-support interactions than those from chlorides, reducing sintering and coke formation [4]. X-ray photoelectron spectroscopy (XPS) analyses confirm that sol-gel methods preserve surface Cu⁺/Cu⁰ ratios critical for maintaining dehydrogenation activity over 100 hours of operation [1].

Solvent and Reaction Condition Optimization for Selectivity

Reaction parameters profoundly influence 2,6-dimethylpyrazine selectivity. Solvent-free systems, operated at 250–300°C and atmospheric pressure, minimize side reactions and simplify product separation. Venugopal et al. demonstrated that eliminating solvents increases space-time yield by 40% compared to aqueous-phase reactions, as water vapor removal shifts equilibrium toward pyrazine formation [1] [4].

Temperature modulation is equally critical. Below 240°C, the reaction favors cyclocondensation intermediates like tetrahydropyrazines, while temperatures above 280°C promote over-dehydrogenation to pyridines. Optimal selectivity (80–85%) occurs at 260°C, balancing cyclization and dehydrogenation rates [1]. Pressure studies reveal that mild vacuum (0.5–0.8 atm) enhances glycerol conversion by facilitating desorption of water, a byproduct of dehydration steps [5].

The molar ratio of glycerol to 1,2-propanediamine also dictates product distribution. A 1:1 ratio maximizes 2,6-dimethylpyrazine yield, whereas excess diamine leads to N-alkylated byproducts. For example, increasing the diamine/glycerol ratio from 1:1 to 2:1 reduces pyrazine selectivity from 78% to 62% [4]. Catalyst recycling studies indicate that CuCr₂O₄ retains 90% initial activity after five cycles, provided reactivation in oxygen at 400°C restores surface oxygen vacancies [1] [7].

2,6-Dimethylpyrazine serves as an indispensable flavor additive in the food industry, contributing distinctive sensory characteristics that enhance consumer acceptance and product quality across numerous food categories [1] [2] [3]. The compound exhibits remarkable organoleptic properties, presenting burnt, brown, nutty, roasted, and meaty odor notes at concentrations of 1 percent, while demonstrating nutty, brown, nut skin-like, roasted, and oily taste characteristics at 2 parts per million [3].

The flavor profile of 2,6-dimethylpyrazine encompasses a complex array of sensory descriptors, including cocoa, coffee, green, roast beef, and roasted nut characteristics [4]. At higher concentrations of 5 parts per million, the compound develops additional nutty, slightly bitter, brown, roasted, and musty taste qualities, demonstrating its concentration-dependent flavor expression [3]. This versatility in flavor presentation makes 2,6-dimethylpyrazine particularly valuable for creating sophisticated flavor profiles in processed foods.

| Food Category | Typical Concentration Range (mg/kg) | Primary Flavor Contribution | Odor Threshold (ppm) | Taste Threshold (ppm) |

|---|---|---|---|---|

| Baked Goods | 0.1-10 | Roasted, toasted, nutty | 0.4-1.5 | 2-5 |

| Beverages | 0.05-5 | Nutty, earthy, roasted | 0.4-1.5 | 2-5 |

| Dairy Products | 0.1-2 | Nutty, creamy | 0.4-1.5 | 2-5 |

| Meat Products | 0.1-15 | Roasted, meaty | 0.4-1.5 | 2-5 |

| Snack Foods | 0.2-8 | Roasted, savory | 0.4-1.5 | 2-5 |

| Confectionery | 0.5-20 | Nutty, cocoa-like | 0.4-1.5 | 2-5 |

| Sauces & Seasonings | 0.1-5 | Savory, roasted | 0.4-1.5 | 2-5 |

| Oils & Fats | 0.1-3 | Nutty, roasted | 0.4-1.5 | 2-5 |

| Alcoholic Beverages | 0.46-1.59 | Nutty, earthy | 0.4-1.5 | 2-5 |

| Coffee & Tea | 0.1-0.55 | Roasted, coffee-like | 0.4-1.5 | 2-5 |

The compound exhibits exceptional potency with detection thresholds ranging from 400 to 1500 parts per billion, enabling effective flavor enhancement at remarkably low concentrations [1]. This high potency translates to cost-effective flavor formulation, as minute quantities are sufficient to achieve desired sensory effects. The taste threshold values demonstrate similar efficiency, with characteristic musty and earthy, nutty peanut shell, cocoa powdery, earthy coffee, yeasty, woody, and milk roasted peanut flavors detectable at 5.0 parts per million [1].

Natural occurrence of 2,6-dimethylpyrazine has been documented in numerous food matrices, including baked potato, black and green tea, crispbread, French fries, malt, peated malt, raw asparagus, roasted barley, roasted filberts, roasted pecans, squid, wheat bread, and wild rice [5] [6]. This widespread natural presence supports its acceptance as a flavoring agent and provides insight into its formation mechanisms during food processing.

The compound demonstrates particular significance in thermally processed foods, where its formation through Maillard reactions contributes to the development of characteristic roasted, toasted, and nutty flavor profiles [7]. In alcoholic beverages, quantitative analysis has revealed concentrations ranging from 460 to 1590 micrograms per liter, with 2,6-dimethylpyrazine identified as one of the three most concentrated pyrazines in soy sauce aroma type baijiu [8].

Role in Maillard Reaction-Driven Flavor Development

The Maillard reaction represents the primary mechanism for 2,6-dimethylpyrazine formation in food systems, occurring through complex interactions between amino compounds and reducing sugars under thermal processing conditions [9] [10] [11]. This non-enzymatic browning reaction serves as a fundamental pathway for flavor development in countless food products, with 2,6-dimethylpyrazine emerging as one of the key heterocyclic compounds responsible for roasted, toasted, and nutty characteristics.

The formation of 2,6-dimethylpyrazine through Maillard reactions involves multiple reaction stages, beginning with the initial condensation between reducing sugars and amino compounds to form glycosylamines via Schiff base formation [12]. Subsequently, these intermediates undergo Amadori rearrangement to produce reactive compounds that serve as precursors for pyrazine formation. The intermediate stage features the formation of dicarbonyl compounds through various degradation pathways, including Strecker degradation, which produces amino ketones capable of undergoing cyclization to form pyrazine rings [12].

| Reaction Parameter | Range/Values | Impact on Formation |

|---|---|---|

| Temperature (°C) | 100-200 | Higher temperature increases formation |

| pH | 6.0-9.0 | Alkaline conditions favor formation |

| Time (minutes) | 30-360 | Longer time increases yield |

| Water Activity (aw) | 0.3-0.8 | Optimal around 0.6-0.8 |

| Amino Acid Precursors | Lysine, Threonine, Alanine | Lysine most effective |

| Sugar Precursors | Glucose, Fructose, Ribose | Glucose most common |

| Yield (%) | 0.1-15 | Varies with conditions |

| Optimal Temperature (°C) | 140-160 | Maximum formation rate |

| Optimal pH | 8.0-8.5 | Optimal formation conditions |

| Optimal Time (hours) | 1.5-3.0 | Balance of yield and quality |

Research has demonstrated that peptides containing lysine, arginine, and histidine serve as particularly effective precursors for pyrazine formation, with dipeptides and tripeptides showing enhanced capacity for flavor compound generation compared to free amino acids [9]. Specifically, lysine-containing peptides have been identified as crucial contributors to pyrazine formation, with the structural arrangement of amino acids within the peptide significantly influencing the types and quantities of pyrazines produced.

The reaction conditions play a critical role in determining the efficiency of 2,6-dimethylpyrazine formation. Optimal temperature ranges of 140-160°C have been identified for maximum formation rates, while alkaline conditions with pH values between 8.0 and 8.5 favor pyrazine synthesis [13] [14]. Water activity represents another crucial parameter, with values between 0.6 and 0.8 providing optimal conditions for pyrazine formation while preventing excessive water loss that could inhibit the reaction.

The time-temperature relationship demonstrates complex kinetics, with reaction times ranging from 1.5 to 3.0 hours providing an optimal balance between yield and product quality. Extended reaction times may lead to degradation of desired compounds or formation of unwanted by-products, necessitating careful control of processing parameters.

Studies utilizing model systems have revealed that different amino acid precursors yield distinct pyrazine profiles, with threonine serving as a particularly important precursor for dimethylpyrazine formation [13]. The mechanism involves dehydrogenation of threonine followed by decarboxylation and subsequent cyclization to form the pyrazine ring structure. This pathway has been exploited in biotechnological approaches to pyrazine production, utilizing engineered microorganisms capable of converting threonine to dimethylpyrazine derivatives.

Industrial Production Challenges and Scale-Up Strategies

The industrial production of 2,6-dimethylpyrazine faces numerous complex challenges that span economic, technical, regulatory, and environmental domains. These challenges have significant implications for production costs, product quality, and market accessibility, necessitating sophisticated strategies for successful commercial implementation.

Economic and Raw Material Challenges

The volatile nature of raw material costs represents one of the most significant challenges in industrial 2,6-dimethylpyrazine production. As a chemical compound derived from petrochemical processes, fluctuations in crude oil prices directly impact production costs, creating uncertainty in profit margins and pricing strategies [15]. The price differential between synthetically produced and naturally extracted 2,6-dimethylpyrazine is substantial, ranging from 200-500 dollars per kilogram for synthetic material to 3000-3500 dollars per kilogram for naturally extracted compounds [16] [17].

Natural extraction presents particularly severe economic challenges due to extremely low yields, with only 0.01 percent pyrazine content per kilogram of biomass obtained from plant or animal sources [16] [17]. This inefficiency renders natural extraction economically unviable for large-scale production, despite consumer preference for naturally labeled products. The extraction process also faces additional complications including taste and smell changes during processing, impurity issues, and high processing costs that further compound economic challenges.

Technical and Scale-Up Difficulties

The transition from laboratory-scale to industrial-scale production encounters numerous technical hurdles that require sophisticated engineering solutions. Heat transfer limitations emerge as a critical challenge during scale-up, as the thermal conditions necessary for efficient pyrazine formation become increasingly difficult to maintain uniformly in large reaction vessels [18]. Computational fluid dynamics modeling has emerged as a valuable tool for addressing these challenges, enabling optimization of heat transfer characteristics and mixing patterns in industrial reactors.

Purification complexity represents another significant technical challenge, particularly in the separation of pyrazine isomers that exhibit similar physical and chemical properties. Advanced chromatography techniques have been developed to address these separation challenges, though they add complexity and cost to the production process [19]. The development of more efficient separation methods remains an active area of research and development.

| Challenge Category | Specific Challenge | Impact Level | Current Solutions |

|---|---|---|---|

| Raw Material Costs | Volatile petrochemical prices | High | Long-term contracts, hedging |

| Extraction Efficiency | Low natural extraction yields (0.01% from biomass) | Very High | Biotechnological production methods |

| Purification Complexity | Separation of isomers difficult | High | Advanced chromatography techniques |

| Scale-up Difficulties | Heat transfer limitations at large scale | Medium | Computational fluid dynamics modeling |

| Regulatory Compliance | Stringent food safety regulations | High | GMP facilities, documentation |

| Quality Control | Maintaining consistent organoleptic properties | Medium | Analytical method development |

| Environmental Impact | Waste disposal from chemical synthesis | Medium | Green chemistry approaches |

| Energy Requirements | High energy costs for thermal processes | High | Process optimization, heat recovery |

| Market Demand Fluctuation | Seasonal demand variations | Medium | Flexible production scheduling |

| Technology Transfer | Laboratory to industrial scale gaps | High | Pilot plant studies |

Regulatory and Quality Control Challenges

Stringent food safety regulations impose significant compliance burdens on industrial producers, requiring implementation of Good Manufacturing Practices facilities, comprehensive documentation systems, and rigorous quality control protocols [15]. The complexity of regulatory compliance has increased substantially in recent years, with requirements spanning multiple jurisdictions and regulatory frameworks.

Maintaining consistent organoleptic properties across production batches presents ongoing quality control challenges, necessitating development of sophisticated analytical methods and sensory evaluation protocols. The relationship between chemical composition and sensory characteristics requires careful monitoring to ensure product consistency and consumer acceptance.

Environmental and Sustainability Concerns

Environmental impact considerations have become increasingly important in industrial production decisions, with waste disposal from chemical synthesis processes requiring careful management and potentially costly treatment systems. Green chemistry approaches have emerged as promising alternatives, though implementation often requires significant investment in new technologies and processes [19].

Energy requirements for thermal processes represent both economic and environmental challenges, with high energy costs affecting production economics while contributing to environmental impact. Process optimization and heat recovery systems have been implemented to address these concerns, though additional innovations are needed to achieve optimal sustainability performance.

Scale-Up Strategies and Solutions

Modern industrial approaches to 2,6-dimethylpyrazine production have evolved to incorporate sophisticated scale-up strategies that address the complex challenges inherent in commercial production. These strategies encompass technological innovations, process optimization, and systematic approaches to managing production complexity.

| Scale-up Strategy | Implementation | Benefits | Investment Level |

|---|---|---|---|

| Process Intensification | High-intensity mixing, heat exchangers | Higher productivity per unit volume | High |

| Continuous Processing | CSTR cascades, plug flow reactors | Consistent quality, reduced variability | Medium |

| Microreactor Technology | Microfluidic devices for optimization | Precise control, rapid optimization | Medium |

| Modular Design | Standardized production units | Flexible capacity expansion | Low |

| Digital Twin Modeling | Real-time process simulation | Predictive maintenance, optimization | High |

| Quality by Design (QbD) | Design space mapping | Robust process design | Medium |

| Process Analytical Technology | In-line monitoring systems | Real-time quality assurance | High |

| Heat Integration | Heat recovery networks | Reduced energy consumption | Medium |

| Waste Minimization | Solvent recycling, by-product utilization | Lower environmental impact | Medium |

| Automation Systems | Advanced process control | Reduced human error | High |

Process intensification strategies have proven particularly effective in addressing scale-up challenges, utilizing high-intensity mixing and advanced heat exchanger designs to achieve higher productivity per unit volume. These approaches enable more efficient use of reactor space while maintaining optimal reaction conditions throughout the production process.

Continuous processing represents another crucial scale-up strategy, employing cascaded continuous stirred-tank reactors and plug flow reactor configurations to achieve consistent product quality with reduced variability. This approach has been successfully implemented in various industrial settings, demonstrating particular effectiveness in maintaining thermal conditions and residence time distributions necessary for optimal pyrazine formation.

Biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis, with engineered microorganisms capable of producing 2,6-dimethylpyrazine from renewable feedstocks. Recent advances in metabolic engineering have achieved production titers of up to 2897 milligrams per liter in optimized fermentation systems, representing significant progress toward commercially viable biotechnological production [20] [21].

The implementation of digital twin modeling and Process Analytical Technology has revolutionized industrial production management, enabling real-time optimization and predictive maintenance capabilities. These technologies facilitate continuous monitoring and adjustment of production parameters, ensuring consistent product quality while minimizing waste and energy consumption.

Modular design strategies have proven effective in providing flexibility for capacity expansion while minimizing initial capital investment. Standardized production units can be added incrementally as demand grows, reducing financial risk while maintaining production efficiency.

The market for 2,6-dimethylpyrazine continues to expand, with global market valuation reaching 85 million dollars in 2024 and projected growth to 120 million dollars by 2033, representing a compound annual growth rate of 4.5 percent [22] [15]. This growth trajectory reflects increasing demand across food and beverage industries, pharmaceutical applications, and emerging uses in cosmetic and agrochemical sectors.

Physical Description

white to yellow lumpy crystals with a nutty, coffee-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.54

Melting Point

UNII

GHS Hazard Statements

H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index